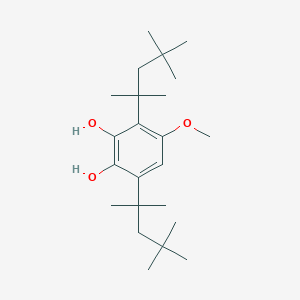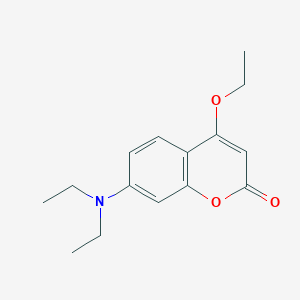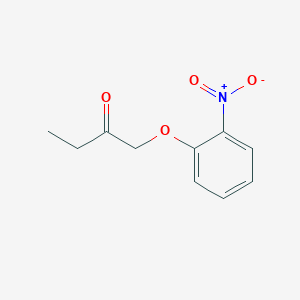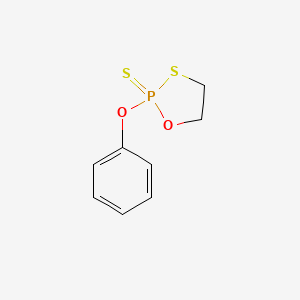
2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound features a five-membered ring containing phosphorus, sulfur, and oxygen atoms, with a phenoxy group attached to the phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of phenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent such as toluene or xylene. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
- 2-Phenoxy-1,3,2lambda~5~-dioxaphosphinane-2-thione
- 2-Phenoxy-1,3,2lambda~5~-dioxaphosphorinane-2-thione
Comparison: Compared to similar compounds, 2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to the presence of the sulfur atom in its ring structure. This sulfur atom imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
125158-07-8 |
|---|---|
Fórmula molecular |
C8H9O2PS2 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2-phenoxy-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C8H9O2PS2/c12-11(9-6-7-13-11)10-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
DABLPWSDUJNDJP-UHFFFAOYSA-N |
SMILES canónico |
C1CSP(=S)(O1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



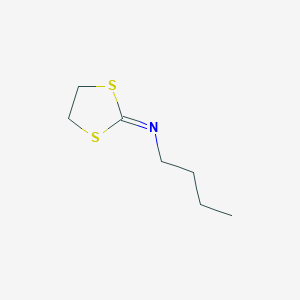
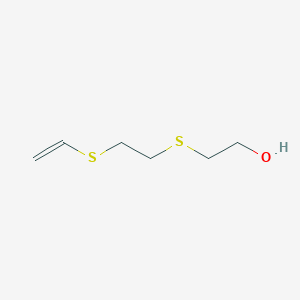

![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
